3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature follows established IUPAC conventions by identifying the parent chain as butanamide, with specific positional indicators for each functional group substituent. The compound's structure consists of a four-carbon butanamide backbone with an amino group at position 3, a hydroxyl group at position 2, and a phenyl group attached at position 4.
The structural formula can be represented through multiple standardized formats. The Standard InChI representation is InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H. The corresponding Standard InChI Key is CLQMCTADJQLZSO-UHFFFAOYSA-N. The compound's structure can also be expressed using SMILES notation as C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl, which provides a linear representation of the molecular connectivity including the hydrochloride salt formation.
CAS Registry Number and Synonyms
The compound is officially registered under CAS Registry Number 247062-03-9. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The compound is also assigned MDL Number MFCD20483674, which provides an additional standardized identifier within chemical information systems.
The compound exhibits several synonymous names and related terminology within scientific literature. Alternative nomenclature includes 3-amino-2-hydroxy-4-phenylbutanoic acid amide, which emphasizes its relationship to the corresponding carboxylic acid derivative. The compound is also referenced as 3-amino-2-hydroxy-4-phenyl-butyramide, utilizing the common name butyramide for the four-carbon amide functionality. These synonymous designations reflect different approaches to systematic nomenclature while maintaining reference to the same chemical entity.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C10H15ClN2O2. This formula indicates the presence of ten carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the complete molecular structure including the hydrochloride salt. The molecular weight is precisely 230.69 grams per mole, which represents the combined mass of the organic base molecule and the associated hydrochloride counterion.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon | 10 | 12.011 | 120.11 |
| Hydrogen | 15 | 1.008 | 15.12 |
| Chlorine | 1 | 35.453 | 35.453 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 2 | 15.999 | 31.998 |
| Total | 30 | - | 230.69 |
The base compound without the hydrochloride salt possesses the molecular formula C10H14N2O2 with a molecular weight of 194.23 grams per mole. This relationship demonstrates that the hydrochloride formation adds 36.46 grams per mole to the overall molecular weight, corresponding to the addition of one hydrogen chloride molecule per organic molecule. The molecular weight analysis reveals that the organic portion constitutes approximately 84.2% of the total molecular weight, while the hydrochloride component represents 15.8% of the total mass.
Stereochemical Configuration and Chiral Centers
The molecular structure of 3-amino-2-hydroxy-4-phenylbutanamide contains two chiral centers, specifically at carbon positions 2 and 3 of the butanamide chain. These chiral centers arise from the presence of four different substituents around each of these carbon atoms, creating the potential for multiple stereoisomeric forms. The compound can exist in several stereochemical configurations, each possessing distinct three-dimensional arrangements and potentially different biological activities.
Research literature identifies specific stereoisomeric variants of this compound family. The (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide stereoisomer represents one well-characterized configuration with CAS Registry Number 82311-53-3. This particular stereoisomer demonstrates the systematic approach to identifying and cataloging different spatial arrangements of the same molecular formula. Additional stereoisomeric forms include the (S)-3-amino-(R)-2-hydroxy-4-phenylbutyramide configuration, which possesses CAS Registry Number 246856-66-6.
Table 2: Stereochemical Variants and Registry Numbers
| Stereochemical Configuration | CAS Registry Number | Molecular Weight (g/mol) |
|---|---|---|
| Racemic mixture | 247062-03-9 | 230.69 |
| (2S,3R)-configuration | 82311-53-3 | 194.23* |
| (S,R)-configuration | 246856-66-6 | 194.23* |
*Base compound without hydrochloride salt
The stereochemical complexity of this compound family demonstrates the importance of precise configurational assignment in pharmaceutical and biochemical applications. Each stereoisomer may exhibit different binding affinities, metabolic pathways, and biological activities, making stereochemical characterization essential for understanding structure-activity relationships. The presence of multiple chiral centers also necessitates careful synthetic strategies to achieve desired stereochemical outcomes and appropriate analytical methods for stereochemical verification and purity assessment.
Properties
IUPAC Name |
3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMCTADJQLZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylalanine or its derivatives.
Formation of Intermediate: The starting material undergoes a series of chemical reactions, including amination and hydroxylation, to form an intermediate compound.
Final Product Formation: The intermediate compound is then reacted with hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing methods such as crystallization, filtration, and chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-Amino-2-oxo-4-phenylbutanamide.
Reduction: Formation of 3-Amino-2-hydroxy-4-phenylbutylamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
1.1. Enkephalinase Inhibition
One of the primary applications of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is its role as an inhibitor of enkephalinase. This enzyme is involved in the metabolism of enkephalins, which are endogenous opioid peptides that modulate pain and stress responses. Research indicates that derivatives of this compound enhance morphine analgesia by inhibiting enkephalinase activity. For instance, studies have shown that certain derivatives significantly increase the duration and potency of analgesic effects in animal models .
1.2. Alzheimer's Disease Research
The compound has been explored for its potential use in treating Alzheimer's disease due to its ability to inhibit beta-secretase activity, which is crucial in the formation of amyloid plaques associated with the disease. Patents have been filed detailing methods for utilizing this compound to inhibit cleavage of amyloid precursor protein (APP), suggesting a therapeutic avenue for cognitive decline associated with Alzheimer’s disease .
Synthesis and Structural Studies
2.1. Synthesis Methodologies
The synthesis of this compound involves various methodologies that enhance its yield and purity. Recent studies have optimized synthetic routes using N-protected α-amino aldehydes, leading to high diastereoselectivity in the final products. These methodologies are crucial for producing compounds with desired biological activities while minimizing by-products .
Case Studies and Experimental Findings
3.1. Case Study on Analgesic Activity
In a controlled study involving rats, researchers evaluated the analgesic properties of this compound derivatives through tail-flick tests. The results demonstrated that certain derivatives exhibited up to six times greater potency compared to traditional analgesics like bestatin, indicating significant potential for pain management therapies .
| Compound | IC50 (µg/ml) | Activity |
|---|---|---|
| Bestatin | 7.0 | Standard analgesic |
| 3-Amino-2-hydroxy-4-phenylbutanamide (Derivative) | 1.2 | Enhanced analgesic effect |
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride
- Structure : Features a ketone group at the 2-position and a chlorine atom at the 1-position instead of hydroxyl and amide groups.
- Formula: C₁₀H₁₃Cl₂NO
- CAS : 34351-19-4
- Key Differences : The ketone group increases electrophilicity, while the chlorine atom may enhance metabolic stability. Used in protease inhibition studies .
4-Amino-3-phenylbutyric Acid Hydrochloride
- Structure : Replaces the amide with a carboxylic acid group.
- Formula: C₁₀H₁₄ClNO₂
- CAS: Not explicitly listed (see ).
- Key Differences : The carboxylic acid group confers higher acidity (pKa ~4-5) compared to the amide (pKa ~0-1), influencing solubility and receptor binding .
3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride
- Structure : Cyclobutyl substituent at the 4-position instead of phenyl.
- CAS : 394735-23-0
Functional Group Comparison
Physicochemical and Pharmacological Properties
| Property | 3-Amino-2-hydroxy-4-phenylbutanamide HCl | Tapentadol HCl | Memantine HCl |
|---|---|---|---|
| Solubility (Water) | High (due to polar groups) | Moderate | Low |
| logP | ~0.5 (estimated) | 2.8 | 3.0 |
| Therapeutic Use | Pharmaceutical intermediate | Analgesic | Neurodegenerative therapy |
| Synthetic Complexity | Moderate | High | Low |
Biological Activity
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride, also known as (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride, is a chiral compound recognized for its significant biological activity, particularly as a protease inhibitor. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C10H15ClN2O2
- CAS Number : 247062-03-9
- Molecular Weight : 220.7 g/mol
The primary mechanism of action of this compound involves the inhibition of aminopeptidases, which are enzymes that play critical roles in protein metabolism. By binding to the active sites of these enzymes, the compound prevents the breakdown of peptides, leading to an accumulation of bioactive peptides that can influence various physiological processes .
Protease Inhibition
Research indicates that this compound effectively inhibits aminopeptidases such as leucine aminopeptidase and aminopeptidase B. These enzymes are involved in numerous biological functions, including protein digestion and regulation of peptide hormones . The inhibition results in altered peptide profiles that may have therapeutic implications in conditions characterized by excessive protease activity.
Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Cancer Treatment : Due to its ability to modulate protease activity, it may have applications in cancer therapy where proteolytic enzymes are often dysregulated.
- Neurodegenerative Diseases : The compound's role in inhibiting enzymes involved in neuropeptide metabolism could be beneficial in treating diseases like Alzheimer's, where amyloid-beta aggregation is a concern .
- Inflammatory Conditions : By regulating protease activity, it may help manage inflammatory responses associated with various diseases .
Case Studies and Research Findings
A variety of studies have explored the biological effects of this compound:
- In Vitro Studies : In studies assessing enzyme kinetics, this compound demonstrated mixed-type reversible inhibition against aminopeptidases. This was confirmed through docking studies that indicated strong binding interactions with the active sites of these enzymes .
- Antioxidant Activity : Some derivatives of this compound have shown promising antioxidant properties, which could contribute to its therapeutic effects by reducing oxidative stress in cells .
- ADMET Profiles : Predicted pharmacokinetic profiles indicate good intestinal absorption and blood-brain barrier permeability, suggesting potential for oral administration and central nervous system activity .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Bestatin | Aminopeptidase Inhibitor | Competitive inhibition | Non-chiral structure |
| Leupeptin | Protease Inhibitor | Broad specificity for various proteases | Less selective than 3-amino compound |
| E-64 | Cysteine Protease Inhibitor | Irreversible inhibition | Different target enzyme specificity |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride?
- Methodology : Start by identifying precursors with compatible functional groups, such as protected amines and hydroxyl groups. For example, multi-step syntheses often involve:
- Condensation reactions : Use reagents like SOCl₂ for carboxyl activation (e.g., converting hydroxyl groups to chlorides) .
- Catalyzed coupling : Employ triethylamine in acetonitrile under reflux to facilitate imidazole or amide bond formation .
- Purification : Optimize column chromatography (e.g., silica gel) using gradients of ethyl acetate/hexane to isolate intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Use - and -NMR to verify stereochemistry (e.g., distinguishing (2S,3R) vs. (2R,3S) configurations) and hydrogen bonding patterns .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to confirm molecular weight and fragmentation patterns, especially for detecting chloride counterions .
- X-ray Crystallography : Resolve crystal structures to validate stereochemical assignments and intermolecular interactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for improving yield and enantiomeric purity?
- Experimental Design :
- DOE (Design of Experiments) : Vary temperature, solvent polarity (e.g., acetonitrile vs. THF), and catalyst loading (e.g., triethylamine) to identify optimal conditions .
- Chiral Catalysts : Test chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (e.g., lipases) to enhance enantioselectivity in hydroxyl or amine group formation .
Q. What strategies are effective for analyzing metabolic pathways of this compound in vitro?
- Methodology :
- Isotopic Labeling : Synthesize -labeled analogs (e.g., via bromomethyl intermediates and -cyanide substitution) to track metabolic degradation .
- LC-MS/MS : Monitor metabolites in hepatocyte incubation assays, focusing on hydroxylation, glucuronidation, or amide hydrolysis products .
- Validation : Cross-reference with databases like PubChem to identify potential metabolites based on structural analogs .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Root-Cause Analysis :
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points .
- Solubility Studies : Compare results across solvents (e.g., DMSO vs. water) and pH conditions, noting counterion effects (HCl vs. freebase) .
Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of stereoisomers?
- In Silico Methods :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., amino acid transporters or enzymes) .
- DFT Calculations : Analyze energy barriers for stereoisomer interconversion and predict stability under physiological conditions .
- Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ measurements for bioactivity) .
Q. How can stability studies be designed to assess degradation under storage conditions?
- Protocol Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

